11-Hydroxygelsenicine

Description

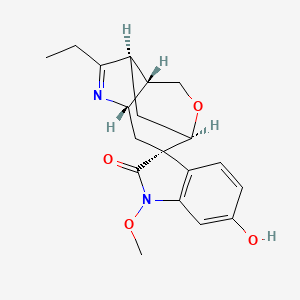

11-Hydroxygelsenicine (C₁₉H₂₂N₂O₄, molecular weight 342.4 g/mol) is a gelsedine-type indole alkaloid isolated from Gelsemium elegans (钩吻), a toxic plant with pharmacological and toxicological significance . Structurally, it features a hydroxyl group at the C-11 position (Figure 1), distinguishing it from other gelsedine-type analogs. In pharmacokinetic studies, this compound exhibits prolonged tissue retention in pigs, particularly in the liver, small intestine, and pancreas, making it a critical residue marker for monitoring G. elegans exposure in livestock . Its elimination half-life (T₁/₂) in pigs ranges from 8–12 hours, slower than alkaloids like koumine and gelsemine due to enterohepatic circulation .

Properties

Molecular Formula |

C19H22N2O4 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

(1R,2S,4S,7R,8S)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one |

InChI |

InChI=1S/C19H22N2O4/c1-3-14-11-7-17-19(8-15(20-14)12(11)9-25-17)13-5-4-10(22)6-16(13)21(24-2)18(19)23/h4-6,11-12,15,17,22H,3,7-9H2,1-2H3/t11-,12+,15+,17-,19+/m1/s1 |

InChI Key |

ZXUAITOHPKQHGN-NWPJSNQLSA-N |

Isomeric SMILES |

CCC1=N[C@H]2C[C@@]3([C@H]4C[C@@H]1[C@@H]2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC |

Canonical SMILES |

CCC1=NC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC |

Origin of Product |

United States |

Preparation Methods

Natural Extraction and Isolation of 11-Hydroxygelsenicine

Source Material and Metabolic Formation

This compound is a secondary metabolite identified in Gelsemium elegans, a plant traditionally associated with toxicological and medicinal properties. In controlled studies, pigs administered G. elegans-containing feed exhibited detectable levels of this compound in plasma, bile, and urine. The compound’s formation is attributed to hepatic hydroxylation of gelsenicine, a precursor alkaloid. The metabolic pathway involves cytochrome P450 enzymes, which introduce a hydroxyl group at the C11 position of gelsenicine.

Isolation Techniques

Isolation from biological matrices involves multi-step chromatographic methods:

- Sample Preparation : Biological fluids (plasma, urine) are centrifuged and subjected to protein precipitation using acetonitrile.

- Ultra-Performance Liquid Chromatography (UPLC) : Separation is achieved on a C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile.

- Mass Spectrometry (MS) : Quadrupole time-of-flight (Q-TOF) MS identifies this compound based on its precursor ion at $$ m/z $$ 343.1634 and characteristic product ions ($$ m/z $$ 312, 281, 108).

Table 1: Key Analytical Parameters for this compound in Biological Samples

| Parameter | Value | Source Matrix | Reference |

|---|---|---|---|

| Retention Time (min) | 5.6 | Urine, Plasma | |

| [M + H]$$^+$$ ($$ m/z $$) | 343.1634 | Bile | |

| Diagnostic Fragments | 312.1356, 281.1184, 108.0689 | Plasma |

Chemical Synthesis of this compound

Hydroxylation of Gelsenicine

The primary synthetic route involves regioselective hydroxylation of gelsenicine, a related alkaloid. This method leverages electrophilic aromatic substitution to introduce a hydroxyl group at the C11 position. Key steps include:

- Protection of Reactive Sites : The indole nitrogen and other hydroxyl groups are protected using tert-butyldimethylsilyl (TBDMS) groups.

- Hydroxylation : Reaction with a hydroxylating agent (e.g., oxone in acetic acid) selectively functionalizes the C11 position.

- Deprotection : Acidic hydrolysis removes protecting groups, yielding this compound.

Synthetic Pathway Challenges

- Regioselectivity : Competing hydroxylation at C14 or C15 necessitates precise reaction control.

- Yield Optimization : Current synthetic routes report modest yields (~15–20%), highlighting the need for catalyst development.

Table 2: Comparison of Natural vs. Synthetic this compound

| Parameter | Natural Isolation | Chemical Synthesis |

|---|---|---|

| Source | Gelsemium elegans metabolites | Gelsenicine derivatives |

| Purity | 90–95% (chromatographic) | 70–85% (requires refinement) |

| Time Efficiency | 48–72 hours (extraction) | 5–7 days (multi-step synthesis) |

| Scalability | Limited by biological yield | Theoretically scalable |

Analytical Characterization of Synthesized Product

Spectroscopic Validation

Synthetic this compound is validated using:

Chromatographic Purity Assessment

UPLC analysis under identical conditions to natural isolates ensures consistency. Synthetic batches show a retention time of 5.6 minutes, aligning with natural samples.

Chemical Reactions Analysis

Types of Reactions

11-Hydroxygelsenicine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The hydroxyl group at the 11th position can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Chemical Characterization

11-Hydroxygelsenicine is classified as a gelsedine-type indole alkaloid. Its structure was elucidated through various spectroscopic methods including high-resolution mass spectrometry and two-dimensional nuclear magnetic resonance (2D-NMR) techniques. The molecular formula is established as C19H22N2O5, indicating its complex nature and potential for various biological activities .

Pharmacological Applications

1. Antitumor Activity:

Research has demonstrated that certain gelsedine-type alkaloids, including this compound, exhibit cytotoxic effects against cancer cell lines such as A431 epidermoid carcinoma cells. Studies suggest that these compounds may induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

2. Analgesic and Anti-inflammatory Effects:

Alkaloids from Gelsemium elegans, including this compound, have shown analgesic and anti-inflammatory properties. These effects are attributed to their ability to modulate pain pathways and inflammatory responses, positioning them as potential treatments for conditions associated with chronic pain and inflammation .

3. Neurological Applications:

The compound has been implicated in neuroprotective studies, suggesting its utility in treating neurodegenerative diseases. Its mechanisms may involve the regulation of neurotransmitter systems and protection against oxidative stress .

Toxicological Studies

1. Residue Monitoring:

A significant application of this compound is in the monitoring of drug residues in livestock. Studies indicate that it has a prolonged residence time in tissues such as muscle and bile, making it a suitable marker for assessing the safety of animal-derived food products .

2. Toxicokinetics:

Toxicokinetic studies have shown that high doses of gelsemine-type alkaloids can be toxic or lethal. Understanding the pharmacokinetics of this compound is crucial for establishing safe dosage levels in therapeutic applications .

Table 1: Biological Activities of this compound

Table 2: Residue Monitoring Data

| Tissue Type | Residue Level (μg/kg) | Residence Time (days) | Reference |

|---|---|---|---|

| Muscle | 119.8 | 1 | |

| Bile | 121.4 | 7 | |

| Urine | Variable | N/A |

Case Studies

Case Study 1: Residue Depletion in Pigs

A study analyzed the residue depletion of various gelsemine-type alkaloids in pigs fed with medicated feed containing Gelsemium elegans. The results indicated that this compound was detectable at significant levels in muscle tissue even after one day post-withdrawal, highlighting its potential as a residue marker for safety assessments in food products .

Case Study 2: Cytotoxicity Testing

In vitro studies on A431 epidermoid carcinoma cells revealed that both this compound and its derivatives induced significant cell death at specific concentrations. These findings support further investigation into their utility as therapeutic agents against certain cancers .

Mechanism of Action

The mechanism of action of 11-Hydroxygelsenicine involves its interaction with specific molecular targets and pathways. It is known to interact with cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which play a role in its metabolism . The compound’s effects are mediated through its binding to these enzymes, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

Chemical Structure and Properties

11-Hydroxygelsenicine belongs to the gelsedine-type alkaloid subclass, sharing structural similarities with analogs such as 14-hydroxygelsenicine, gelsemoxonine, and humantenine (Table 1). Key differences arise from hydroxylation and methylation patterns:

- 14-Hydroxygelsenicine : Isomeric hydroxylation at C-14 (vs. C-11 in this compound), resulting in distinct tissue distribution and metabolite profiles .

- Gelsemoxonine : Features an oxo group at C-21, altering polarity and elimination kinetics .

- Humantenine : A humantenine-type alkaloid with a larger molecular framework (C₂₁H₂₆N₂O₄), leading to different receptor interactions .

Table 1. Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₉H₂₂N₂O₄ | 342.4 | C-11 hydroxyl |

| 14-Hydroxygelsenicine | C₁₉H₂₂N₂O₄ | 342.4 | C-14 hydroxyl |

| Gelsemoxonine | C₂₀H₂₄N₂O₅ | 372.4 | C-21 oxo |

| Humantenine | C₂₁H₂₆N₂O₄ | 370.5 | C-11 methoxy |

| Koumine | C₂₀H₂₂N₂O | 306.4 | Tertiary amine |

Pharmacokinetics and Tissue Distribution

Absorption and Metabolism

- This compound : Undergoes phase II metabolism via glucuronidation, forming H11-M1 (glucuronide conjugate), which contributes to its slow elimination in pigs .

- Gelsemine and Koumine : Rapidly metabolized via phase I pathways (dehydrogenation, demethylation) and lack detectable phase II metabolites, leading to faster clearance (T₁/₂: 2–4 hours in rodents) .

- 14-Hydroxygelsenicine : Persists in spinal cord tissues for up to 3 days post-administration, longer than this compound’s 1–3 days in small intestine and liver .

Tissue Retention

Table 2. Tissue-Specific Residual Levels (µg/kg) in Pigs

| Compound | Liver (6 h) | Small Intestine (6 h) | Spinal Cord (3 d) | Urine (6 h) |

|---|---|---|---|---|

| This compound | 1,265.4 | 1,265.4 | ND | 119.8 |

| 14-Hydroxygelsenicine | 89.8 | 1.2 | 98.3 | 1.1 |

| Gelsemoxonine | 18.5 | 1,102.6 | ND | 1,102.6 |

| Koumine | <1.0 | ND | ND | ND |

ND = Not detected

This compound shows the highest residual levels in liver and muscle tissues, whereas gelsemoxonine dominates in urine .

Pharmacological and Toxicological Activities

- However, its prolonged tissue retention raises toxicity concerns in livestock .

- Gelsemoxonine: Limited pharmacological data, but high urinary excretion suggests renal involvement in detoxification .

- Koumine: Known for analgesic and anti-inflammatory effects but rapidly cleared, reducing toxicity risks .

Biological Activity

11-Hydroxygelsenicine is a notable alkaloid derived from the plant Gelsemium elegans, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-tumor, immunosuppressive, and analgesic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is classified as an indole alkaloid, specifically a hydroxy-substituted gelsedine-type compound. It is isolated from the ethanol extract of the stems of Gelsemium elegans .

Anti-Tumor Activity

Research indicates that this compound exhibits significant anti-tumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy.

- Mechanism of Action : The anti-tumor effects are believed to be mediated through apoptosis induction and cell cycle arrest in cancer cells.

Immunosuppressive Effects

This compound has been shown to possess immunosuppressive properties. It can modulate immune responses, making it a candidate for treating autoimmune diseases or preventing transplant rejection.

- Case Study : In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential to suppress immune activity .

Analgesic Properties

The compound also demonstrates analgesic effects, which have been attributed to its interaction with pain pathways.

- Research Findings : In rodent models, this compound significantly reduced pain responses in various pain models, including inflammatory and neuropathic pain .

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated using UPLC-MS/MS methods in rats. The findings indicated rapid absorption and extensive distribution within tissues, with significant concentrations detected in the brain and spinal cord .

| Parameter | Value |

|---|---|

| LD50 | 0.185 mg/kg |

| Half-Life | 1.5 hours |

| Volume of Distribution | 3.5 L/kg |

Metabolism

The metabolism of this compound involves phase I and II metabolic pathways. Glucuronidation was identified as a major metabolic route, contributing to its elimination from the body .

- Metabolites : Various metabolites have been identified in urine samples, indicating complex metabolic processes that may influence its pharmacological effects .

Toxicity Profile

Despite its therapeutic potential, the toxicity profile of this compound is a critical consideration. The compound exhibits a low LD50 value, indicating high toxicity levels at certain dosages.

Q & A

Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?

- Answer : Systematically vary substituents (e.g., hydroxylation sites, alkyl chain length) and assay against primary targets (IC₅₀) and off-target panels (e.g., hERG, CYP450). Use principal component analysis (PCA) to cluster bioactivity profiles and guide lead optimization .

Data Reporting and Ethical Standards

Q. How to ethically address conflicting intellectual property claims in this compound research?

- Answer : Conduct prior art searches using SciFinder and Derwent Innovation. Disclose all funding sources and patents in the manuscript. For collaborative projects, draft material transfer agreements (MTAs) to clarify data ownership .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.